NCT-501 (hydrochloride)

Übersicht

Beschreibung

NCT 501 hydrochloride is a potent and selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1). It is a theophylline-based compound that exhibits high selectivity for ALDH1A1 over other aldehyde dehydrogenase isozymes and dehydrogenases . This compound has significant implications in scientific research, particularly in the study of cancer stem cells and metabolic disorders .

Vorbereitungsmethoden

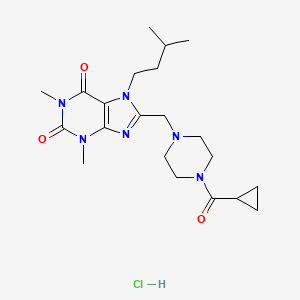

Synthetic Routes and Reaction Conditions: The synthesis of NCT 501 hydrochloride involves the reaction of 8-[(4-cyclopropylcarbonyl-1-piperazinyl)methyl]-3,7-dihydro-1,3-dimethyl-7-(3-methylbutyl)-1H-purine-2,6-dione with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods: Industrial production of NCT 501 hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the purity and efficacy of the compound. The final product is often subjected to various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity .

Analyse Chemischer Reaktionen

Structural Information

NCT-501 hydrochloride's chemical name is 8-[[4-(Cyclopropylcarbonyl)-1-piperazinyl]methyl]-3,7-dihydro-1,3-dimethyl-7-(3-methylbutyl)-1H-purine-2,6-dione hydrochloride . Its molecular formula is C21H32N6O3.HCl . The structure includes a theophylline core with substitutions at various positions, which contribute to its inhibitory activity and selectivity .

SAR of Related ALDH1A1 Inhibitors

The SAR of related compounds highlights the importance of specific substituents for ALDH1A1 inhibitory activity . For instance, in quinoline-based inhibitors, the R1 group at the 4-position favors hydrophobic substituents . Polar groups or F-substituted piperidines at this position result in significantly reduced potency, even though they may improve RLM stability .

ALDH1A1 Inhibition Data

NCT-501 exhibits an IC50 of 40 nM against hALDH1A1, showing high potency . It is highly selective for hALDH1A1 compared to other ALDH isozymes, with IC50 values exceeding 57 μM for hALDH1B1, hALDH3A1, and hALDH2 .

Effects of Substituents on Quinoline Core

Substituents on the quinoline core significantly affect potency. For example, a fluorine substitution generally resulted in higher potency . Fused-bicyclic substitutions or seven-membered homopiperidine substitutions led to a loss of potency, especially in cellular activity . Replacing the ketal ring with dimethyl or diethyl groups retained potency, while a 4-methyl-4-cyanopiperidine group improved both potency and RLM stability .

Data Tables

| Compound | R1 | hALDH1A1 IC50 ± SD (nM) | RLM (t1/2, min) |

|---|---|---|---|

| 5 | 40 ± 5 | 5 | |

| 6 | 77 ± 15 | 23 | |

| 11 | 570 ± 156 | 2 | |

| 12 | 57 ± 9 | 8 | |

| 13 | 89 ± 34 | >30 | |

| 14 | 13.7 ± 4.9 (µM) | 21 | |

| 19 | 19.2 ± 3.3 (µM) | 1 | |

| 20 | 3.8 ± 1.1 (µM) | 2 | |

| 26 | 562 ± 98 | 2 | |

| 27 | 213 ± 48 | 2 | |

| 28 | 441 ± 212 | 3 | |

| 29 | 245 ± 63 | 6 | |

| 30 | 225 ± 51 | 4 | |

| 31 | 840 ± 371 | 4 |

| Compound | R1 | hALDH1A1 IC50 ± SD (nM) | RLM (t1/2, min) |

|---|---|---|---|

| 21 | 214 ± 28 | >30 | |

| 22 | H | 25.1 ± 5.9 (µM) | >30 |

| 39 | 629 ± 179 | 14 | |

| 40 | 1.8 ± 1.5 (µM) | 8 | |

| 41 | 1.5 ± 0.5 (µM) | >30 | |

| 42 | 545 ± 174 | >30 | |

| 43 | 177 ± 49 | 21 | |

| 44 | 876 ± 250 | 21 | |

| 45 | 285 ± 101 | 20 | |

| 46 | 153 ± 49 | 24 | |

| 47 | 131 ± 60 | 4 | |

| 48 | 12.5 ± 6.4 (µM) | >30 | |

| 49 | 91 ± 33 | 2 | |

| 50 | 3.9 ± 1.3 (µM) | >30 | |

| 51 | 81 ± 11 | 3 |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

NCT-501 is characterized by the following chemical structure:

- Chemical Name: 8-[[4-(Cyclopropylcarbonyl)-1-piperazinyl]methyl]-3,7-dihydro-1,3-dimethyl-7-(3-methylbutyl)-1H-purine-2,6-dione hydrochloride

- IC50 Value: 40 nM for ALDH1A1

- Selectivity: Exhibits over 1000-fold selectivity for ALDH1A1 compared to other isoforms such as ALDH3A1, ALDH1B1, and ALDH2 .

ALDH enzymes play crucial roles in metabolizing reactive aldehydes, which are toxic byproducts of cellular metabolism. By inhibiting ALDH1A1, NCT-501 can disrupt the metabolic pathways that cancer cells exploit for survival and proliferation .

Cancer Research

NCT-501 has been extensively studied for its potential to target cancer stem cells (CSCs). Elevated levels of ALDH1A1 are often associated with poor prognosis in various cancers, including ovarian and breast cancer. In vitro studies have shown that NCT-501 effectively disrupts ovarian cancer spheroid formation and reduces cell viability .

Case Study: Ovarian Cancer

- Objective: Evaluate the effect of NCT-501 on ovarian cancer spheroids.

- Findings: Treatment with NCT-501 led to significant reductions in spheroid size and cell viability, indicating its potential as a therapeutic agent against CSCs in ovarian cancer .

Neuroprotection

Recent studies suggest that NCT-501 may also have neuroprotective effects. Aldehyde dehydrogenases are implicated in neurodegenerative diseases due to their role in detoxifying harmful aldehydes. Inhibition of ALDH1A1 by NCT-501 could mitigate oxidative stress and neuronal damage.

Case Study: Neurodegeneration

- Objective: Investigate the neuroprotective effects of NCT-501 in models of oxidative stress.

- Findings: Preliminary results indicate that NCT-501 administration reduces neuronal cell death in vitro, suggesting a role in protecting against neurodegenerative conditions .

Pharmacokinetics

Pharmacokinetic studies have demonstrated that NCT-501 is bioavailable when administered intraperitoneally, with rapid metabolism occurring in the liver. This rapid modification is crucial for its effectiveness as a therapeutic agent .

Comparative Data on Analog Compounds

The following table summarizes the IC50 values of various analogs of NCT-501 against ALDH1A1:

| Compound | IC50 (nM) | Notes |

|---|---|---|

| NCT-501 | 40 ± 23 | Potent inhibitor |

| Compound 5 | 84 ± 5 | Comparable potency |

| Compound 6 | 170 ± 15 | Moderate potency |

| Compound 11 | 570 ± 156 | Less effective |

This data highlights the superior potency of NCT-501 compared to other synthesized analogs, making it a promising candidate for further development .

Wirkmechanismus

NCT 501 hydrochloride exerts its effects by selectively inhibiting aldehyde dehydrogenase 1A1. This enzyme is involved in the oxidation of aldehydes to carboxylic acids. By inhibiting this enzyme, NCT 501 hydrochloride disrupts the metabolic pathways that rely on aldehyde dehydrogenase 1A1, leading to the accumulation of aldehydes and subsequent cellular effects . The compound shows high selectivity for aldehyde dehydrogenase 1A1 over other isozymes and dehydrogenases, making it a valuable tool in research .

Vergleich Mit ähnlichen Verbindungen

Disulfiram: Another aldehyde dehydrogenase inhibitor but less selective compared to NCT 501 hydrochloride.

Aldehyde dehydrogenase 2 inhibitors: These inhibitors target a different isozyme and have different selectivity profiles.

Uniqueness: NCT 501 hydrochloride is unique due to its high selectivity for aldehyde dehydrogenase 1A1 and its ability to permeate the blood-brain barrier . This makes it particularly useful in studying the role of aldehyde dehydrogenase 1A1 in neurological conditions and cancers .

Biologische Aktivität

NCT-501 (hydrochloride) is a potent and selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), a key enzyme involved in the metabolism of reactive aldehydes. This compound has garnered attention due to its potential implications in cancer therapy, particularly concerning tumors characterized by ALDH1A1 overexpression, which is linked to poor prognosis and drug resistance.

- Chemical Name: 8-[[4-(Cyclopropylcarbonyl)-1-piperazinyl]methyl]-3,7-dihydro-1,3-dimethyl-7-(3-methylbutyl)-1H-purine-2,6-dione hydrochloride

- CAS Number: 1802088-50-1

- Molecular Formula: C21H32N6O3·HCl

- IC50 for ALDH1A1: 40 nM

- Selectivity: Exhibits over 1000-fold selectivity for ALDH1A1 compared to other isoforms like ALDH3A1, ALDH2, and several GPCRs .

NCT-501 selectively inhibits ALDH1A1, which plays a critical role in the metabolism of aldehydes that can contribute to cellular toxicity and tumor progression. By inhibiting this enzyme, NCT-501 aims to reduce the self-renewal capacity of cancer stem cells and inhibit tumor growth.

In Vitro Studies

In vitro studies using Cal-27 CisR cells (a model for oral squamous cell carcinoma) demonstrated that:

- Concentration Dependence: At concentrations of 40 nM and 80 nM, NCT-501 significantly reduced the self-renewal properties and migratory potential of these cells.

- Combination Treatment: When combined with Cisplatin (20 μM), NCT-501 treatment resulted in a 16% reduction in cell viability, although this was not statistically significant .

In Vivo Studies

Animal studies conducted on nude mice bearing Cal-27 CisR tumors showed promising results:

- Tumor Growth Inhibition: NCT-501 administered at a dosage of 100 μg intra-tumorally every other day for 20 days inhibited tumor growth by 78%. The control group exhibited a 3.3-fold increase in tumor volume compared to only a 1.6-fold increase in the treatment group.

| Treatment Group | Tumor Volume Increase | Weight Loss |

|---|---|---|

| Control | 3.3-fold | Similar |

| NCT-501 | 1.6-fold | Similar |

This data indicates that NCT-501 not only suppresses tumor growth but does so with manageable side effects regarding weight loss .

Pharmacokinetics

Pharmacokinetic studies reveal that:

- Administration Routes: Intraperitoneal administration (30 mg/kg) resulted in better plasma exposure compared to oral administration.

| Administration Route | AUC (h·ng/mL) | Bioavailability (%) | Half-life (t½) |

|---|---|---|---|

| Intraperitoneal | 5670 | 100 | < 1 hour |

| Oral | 484 | 29 | - |

The compound shows rapid absorption and distribution but is also quickly metabolized or excreted, indicating a need for careful dosing strategies in therapeutic applications .

Clinical Implications

NCT-501's selectivity for ALDH1A1 positions it as a promising candidate for targeting cancer stem cells, particularly in malignancies where ALDH1A1 is overexpressed. Its ability to penetrate the blood-brain barrier may also open avenues for treating central nervous system-related conditions linked to ALDH dysregulation .

Eigenschaften

IUPAC Name |

8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N6O3.ClH/c1-14(2)7-8-27-16(22-18-17(27)20(29)24(4)21(30)23(18)3)13-25-9-11-26(12-10-25)19(28)15-5-6-15;/h14-15H,5-13H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNBJYUQFQUJQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4CC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2080306-22-3 | |

| Record name | 1H-Purine-2,6-dione, 8-[[4-(cyclopropylcarbonyl)-1-piperazinyl]methyl]-3,7-dihydro-1,3-dimethyl-7-(3-methylbutyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2080306-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.